REACTION_CXSMILES
|
[CH2:1]([C:8]#[N:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].C(Br)[C:13]1[CH:18]=[CH:17][CH:16]=CC=1>O1CCCC1>[CH2:8]([C:1]([CH2:13][CH2:18][CH2:17][CH3:16])([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:8]#[N:9])[CH2:1][CH2:2][CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
To a flame dried 500 ml three neck round bottomed flask
|
Type
|
CUSTOM
|
Details
|
equipped with a dry argon inlet, magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
over one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Once addition
|
Type
|
STIRRING
|
Details
|
the reaction is stirred at 50° C. for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The reaction is evaporated to dryness, residue
|
Type
|
DISSOLUTION
|
Details
|
dissolved in toluene
|
Type
|
WASH
|
Details
|
washed with 1N HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic phase is dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C(C#N)(C1=CC=CC=C1)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |